N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, an isoxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable and efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
- 2-chloro-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its combination of a benzofuran core and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O6S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H21N3O6S/c1-12-13(2)24-31-22(12)25-32(27,28)17-8-5-15(6-9-17)23-21(26)20-14(3)30-19-10-7-16(29-4)11-18(19)20/h5-11,25H,1-4H3,(H,23,26) |
InChI Key |
VKEZNZWVOUDUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(OC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
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